Biotin-PEG8-Alkyne
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Overview
Description
Biotin-PEG8-Alkyne is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin, with a polyethylene glycol (PEG) linker and a terminal alkyne group. This combination makes it a versatile tool in biochemical research, particularly in applications involving affinity-based assays and click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG8-Alkyne typically involves the conjugation of biotin with a PEG linker that has an alkyne functional group. The process often starts with the activation of biotin, followed by its reaction with a PEG derivative. The terminal alkyne group is introduced through a subsequent reaction step. Common reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in controlled environments to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG8-Alkyne primarily undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The CuAAC reaction requires a copper(I) catalyst, often in the form of copper sulfate and a reducing agent like sodium ascorbate. The reaction is typically carried out in aqueous conditions at room temperature .
Major Products Formed
The primary product of the CuAAC reaction involving this compound is a triazole-linked bioconjugate. This product retains the biotin’s affinity for avidin and the PEG linker’s solubility properties, making it useful for various biochemical applications .
Scientific Research Applications
Biotin-PEG8-Alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of bioconjugates.
Biology: Facilitates the study of protein-protein interactions through pull-down assays.
Medicine: Employed in the development of targeted drug delivery systems.
Industry: Utilized in the production of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Biotin-PEG8-Alkyne involves its ability to form strong, non-covalent interactions with avidin, streptavidin, or neutravidin proteins. The PEG linker enhances the solubility and reduces steric hindrance, while the alkyne group allows for specific bioconjugation through click chemistry .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG-NHS: Similar in structure but contains an NHS ester instead of an alkyne group.
Biotin-PEG-Azide: Contains an azide group, making it suitable for click chemistry with alkynes.
Biotin-PEG-Mal: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness
Biotin-PEG8-Alkyne is unique due to its terminal alkyne group, which allows for highly specific and efficient click chemistry reactions. This specificity makes it particularly valuable in applications requiring precise bioconjugation .
Properties
Molecular Formula |
C29H51N3O10S |
---|---|
Molecular Weight |
633.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H51N3O10S/c1-2-8-35-10-12-37-14-16-39-18-20-41-22-23-42-21-19-40-17-15-38-13-11-36-9-7-30-27(33)6-4-3-5-26-28-25(24-43-26)31-29(34)32-28/h1,25-26,28H,3-24H2,(H,30,33)(H2,31,32,34)/t25-,26-,28-/m0/s1 |
InChI Key |
LUODKPCCPPQSDH-NSVAZKTRSA-N |
Isomeric SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
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